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molecular formula C12H12BrNO2 B8786636 1-(4-Bromobutyl)isatin

1-(4-Bromobutyl)isatin

Cat. No. B8786636
M. Wt: 282.13 g/mol
InChI Key: YVKQIZORCPVLTC-UHFFFAOYSA-N
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Patent
US04382934

Procedure details

To a solution of isatin (7.35 g) in N,N-dimethylformamide (70 ml) was added potassium tert-butoxide (6.98 g) under cooling at 5° C., and the reaction mixture was stirred for 10 minutes at the same temperature. To the mixture was added dropwise a solution of 1,4-dibromobutane (54 g) in N,N-dimethylformamide (25 ml), and stirred for an hour at 18° C. The reaction mixture was poured into ice-water, and extracted with chloroform. The extracts were combined, washed with water and evaporated. After addition of n-hexane (200 ml) to the residue, the solvent was decanted and then to the residue was added chloroform (20 ml). The mixture was filtered to remove insoluble substances and the filtrate was subjected to column chromatography on silica gel (50 g), eluted with chloroform. The fractions containing the object compound were collected, and concentrated to give dark red oil of 1-(4-bromobutyl)isatin (7.52 g).
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
6.98 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].CC(C)([O-])C.[K+].[Br:18][CH2:19][CH2:20][CH2:21][CH2:22]Br>CN(C)C=O>[Br:18][CH2:19][CH2:20][CH2:21][CH2:22][N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
7.35 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
6.98 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 10 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for an hour at 18° C
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
After addition of n-hexane (200 ml) to the residue
CUSTOM
Type
CUSTOM
Details
the solvent was decanted
ADDITION
Type
ADDITION
Details
to the residue was added chloroform (20 ml)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble substances
WASH
Type
WASH
Details
eluted with chloroform
ADDITION
Type
ADDITION
Details
The fractions containing the object compound
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCCCCN1C(=O)C(=O)C2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 7.52 g
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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